Cas no 6812-87-9 (1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-)

6812-87-9 structure
Nome do Produto:1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
- Royleanone
- 12-Hydroxy-13-isopropylpodocarpa-8,12-diene-11,14-dione
- 12-Hydroxyabieta-8,12-diene-11,14-dione
- 1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenan threne-3,4-dione
- NSC 122417
- [ "" ]
- CHEMBL1813341
- C09182
- NSC753735
- FS-8601
- AC1L9C85
- AKOS032948936
- (+)-Royleanone
- NSC-753735
- AKOS004901865
- 901618Q8AX
- Podocarpa-8,12-diene-11,14-dione, 12-hydroxy-13-isopropyl-
- 1,4-Phenanthrenedione, 4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bs-trans)-
- (4bS,8aS)-3-hydroxy-2-isopropyl-4b,8,8-trimethyl- 4b,5,6,7,8,8a,9,10-octahydrophenanthrene-1,4-dione
- NSC-122417
- 6812-87-9
- Q27108179
- UNII-901618Q8AX
- 12-hydroxy-8,12-abietadiene-11,14-dione
- HY-N1338
- CHEBI:8904
- SCHEMBL21291506
- CS-0016746
- 1,4-Phenanthrenedione, 4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS)-
- 1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
- NSC122417
- (4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
- DTXSID30987592
-
- Inchi: InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3/t13-,20-/m0/s1
- Chave InChI: KZAPVZIQILABNM-RBZFPXEDSA-N
- SMILES: CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O
Propriedades Computadas
- Massa Exacta: 316.20400
- Massa monoisotópica: 316.204
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 1
- Complexidade: 648
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.4
- Superfície polar topológica: 54.4A^2
Propriedades Experimentais
- Cor/Forma: Yellow powder
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 426.4±45.0 °C at 760 mmHg
- Ponto de Flash: 225.8±25.2 °C
- Índice de Refracção: 1.548
- PSA: 54.37000
- LogP: 4.52930
- Pressão de vapor: 0.0±2.3 mmHg at 25°C
1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5789-5 mg |
Royleanone |
6812-87-9 | 98% | 5mg |
¥ 3,090 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5789-5 mg |
Royleanone |
6812-87-9 | 5mg |
¥4315.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5789-5mg |
Royleanone |
6812-87-9 | 5mg |
¥ 3090 | 2024-07-19 | ||
TargetMol Chemicals | TN5789-1 mL * 10 mM (in DMSO) |
Royleanone |
6812-87-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
A2B Chem LLC | AH21187-5mg |
Royleanone |
6812-87-9 | 5mg |
$552.00 | 2024-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R28290-5mg |
Royleanone |
6812-87-9 | 5mg |
¥4480.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5789-1 ml * 10 mm |
Royleanone |
6812-87-9 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 |
1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Literatura Relacionada
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
6812-87-9 (1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-) Produtos relacionados
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